molecular formula C18H28N4O3S B5963453 N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide

N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide

Cat. No. B5963453
M. Wt: 380.5 g/mol
InChI Key: BEONPMPCJYXDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays a critical role in many physiological processes. The use of DPCPX has been extensively studied in scientific research to better understand the mechanism of action and physiological effects of the adenosine A1 receptor.

Mechanism of Action

N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide acts as a selective antagonist for the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which has a variety of physiological effects. N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide blocks the binding of adenosine to the adenosine A1 receptor, thereby preventing its activation and downstream effects.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed throughout the body and plays a critical role in many physiological processes. The use of N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide has helped to elucidate the role of the adenosine A1 receptor in various physiological processes. For example, studies have shown that activation of the adenosine A1 receptor leads to a decrease in heart rate and blood pressure, while inhibition of the adenosine A1 receptor leads to an increase in heart rate and blood pressure. N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide has several advantages as a research tool. It is a highly selective antagonist for the adenosine A1 receptor, which allows for precise manipulation of the receptor in experimental settings. N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide is also relatively stable and has a long half-life, which allows for sustained inhibition of the adenosine A1 receptor. However, N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in some experimental settings. N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide also has a relatively high molecular weight, which can limit its ability to cross the blood-brain barrier.

Future Directions

There are several future directions for research involving N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide. One area of interest is the role of the adenosine A1 receptor in the pathogenesis of various diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of novel adenosine A1 receptor antagonists with improved pharmacological properties, such as increased solubility and improved blood-brain barrier penetration. Finally, there is interest in the development of adenosine A1 receptor agonists for use in various therapeutic applications, such as the treatment of cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of piperidine with dimethyl sulfate to form N,N-dimethylpiperidine. This intermediate is then reacted with piperazine to form 1,4-dipiperidinylbutane. The final step involves the reaction of 1,4-dipiperidinylbutane with 4-phenylsulfonylchloride to form N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide.

Scientific Research Applications

N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide has been widely used in scientific research to study the adenosine A1 receptor. It has been used to investigate the role of the adenosine A1 receptor in various physiological processes, including cardiovascular function, neuroprotection, and inflammation. N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide has also been used to study the effects of adenosine A1 receptor antagonists in animal models of disease, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N,N-dimethyl-3-(4-phenylpiperazine-1-carbonyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-19(2)26(24,25)22-10-6-7-16(15-22)18(23)21-13-11-20(12-14-21)17-8-4-3-5-9-17/h3-5,8-9,16H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONPMPCJYXDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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